molecular formula C12H10O6 B2514348 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 773866-17-4; 939017-18-2

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B2514348
CAS No.: 773866-17-4; 939017-18-2
M. Wt: 250.206
InChI Key: QCYGFCYJOHAJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one core structure with hydroxyl and methyl groups, making it a significant molecule in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the Pechmann condensation reaction. This reaction includes the condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to yield the desired coumarin derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is emphasized to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in scavenging free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can inhibit certain enzymes, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 2-(7,8-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of both hydroxyl and acetic acid groups, which enhance its reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGFCYJOHAJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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